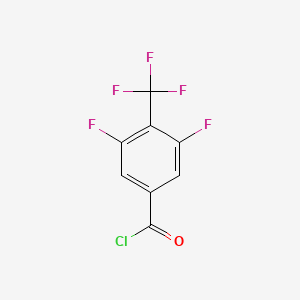

3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride

Descripción general

Descripción

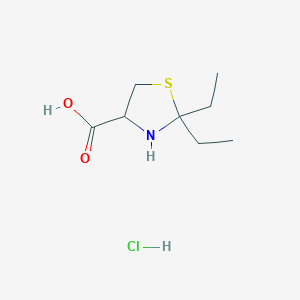

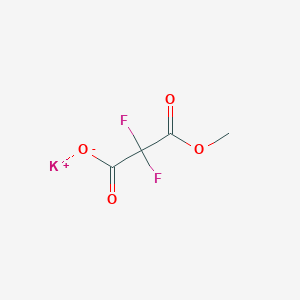

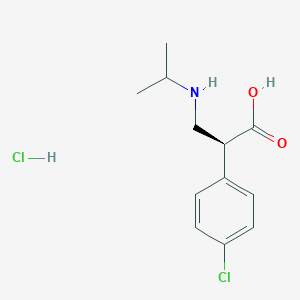

3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H2ClF5O . It is a type of benzoyl chloride that is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and a benzoyl chloride group .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.477 and a density of 1.383 g/mL at 25 °C . It has a boiling point of 184-186 °C/750 mmHg .Aplicaciones Científicas De Investigación

Synthesis of Drug Intermediates

3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride serves as an important intermediate in the synthesis of drug compounds. It has been used in a multi-step process involving bromination, carboxylation, and chlorination to yield compounds with higher economic value due to their potential pharmaceutical applications (Zhou Xiao-rui, 2006).

Polymer Chemistry

In polymer chemistry, it has been utilized for in situ end group modification of hyperbranched polyesters. This method enables the precise control of polymer properties by altering the end groups, significantly impacting solubility and thermal properties (H. Kricheldorf, O. Bolender, Thomas Wollheim, 1999).

Organic Synthesis

In organic synthesis, the compound is employed in the trifluoromethylselenolation of acid chlorides, demonstrating broad substrate scope and applicability in creating Se-trifluoromethyl esters with good to excellent yields. This showcases the compound's utility in introducing trifluoromethyl groups into a wide range of molecular frameworks (Junwen Wang, Mengjia Zhang, Z. Weng, 2017).

Catalysis

It has also facilitated advancements in catalysis, such as in the palladium-catalyzed trifluoromethylation of aryl chlorides. This process underlines the importance of the trifluoromethyl group in medicinal chemistry, allowing for late-stage modifications of complex intermediates (E. Cho, T. Senecal, T. Kinzel, Yong Zhang, D. Watson, S. Buchwald, 2010).

Chiral Separation

Lastly, its derivatives have been employed in the creation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), significantly enhancing the chiral separation of compounds. This is crucial for the analysis and synthesis of enantiomerically pure substances, important in drug development and other fields of chemistry (J. Yu, J. M. Lee, J. Ryoo, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzoyl chloride compounds are generally known to react with amines, alcohols, and water, forming amides, esters, and acids respectively .

Mode of Action

The mode of action of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can participate in various organic reactions, such as nucleophilic acyl substitution . In these reactions, the chlorine atom is displaced by a nucleophile, often leading to the formation of amides, esters, or acids .

Biochemical Pathways

The compound’s reactivity suggests it could potentially interfere with biological processes involving amines and alcohols, given its ability to react with these groups to form amides and esters .

Pharmacokinetics

Given its reactivity, it’s likely that the compound would be rapidly metabolized in the body .

Result of Action

Due to its reactivity, it could potentially lead to the formation of various products depending on the biological context .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can affect the compound’s reactivity . Additionally, the compound decomposes in water , suggesting that its stability and efficacy could be affected by humidity and other water-containing environments.

Análisis Bioquímico

Biochemical Properties

3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions due to its reactive benzoyl chloride group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are catalyzed by enzymes like esterases and proteases, which facilitate the formation of stable products. The compound’s interactions with these enzymes are crucial for its role in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell function by modifying proteins and enzymes through acylation reactions. This modification can alter the activity of these biomolecules, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of histones by this compound can lead to changes in chromatin structure and gene expression, thereby affecting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert conditions but can degrade in the presence of moisture or reactive chemicals. Long-term studies have shown that its effects on cellular function can persist, with some modifications being irreversible. In vitro and in vivo studies have demonstrated that the compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced. These findings highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and esterases. These enzymes facilitate the compound’s conversion into various metabolites, which can then participate in further biochemical reactions. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism, affecting energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, binding to albumin and other plasma proteins can facilitate its distribution throughout the body, while specific transporters can mediate its uptake into target cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects. These localization patterns are crucial for its activity and function, as they determine the specific biomolecules and pathways that the compound can interact with .

Propiedades

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF5O/c9-7(15)3-1-4(10)6(5(11)2-3)8(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZRERRNHCHCNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride](/img/structure/B1406768.png)

![[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1406776.png)